molecular formula C19H16Cl2FN5O2S B286116 N-{[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

N-{[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

Katalognummer B286116
Molekulargewicht: 468.3 g/mol
InChI-Schlüssel: AHXMVAZRHKDUIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide, commonly known as DAS181, is a novel antiviral agent that has shown promising results in preclinical studies. It belongs to the family of fusion inhibitors and has been developed as a potential treatment for respiratory viral infections caused by influenza and parainfluenza viruses.

Wirkmechanismus

DAS181 is a fusion inhibitor that targets the sialic acid receptors on the host cell surface. It cleaves the sialic acid residues on the receptor, thereby preventing the fusion of the viral envelope with the host cell membrane. This mechanism of action is different from the current antiviral therapies that target the viral proteins directly.
Biochemical and physiological effects:
DAS181 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. It has also been shown to have a high specificity for the sialic acid receptors on the host cell surface, which reduces the risk of off-target effects. However, further studies are required to determine the long-term effects of DAS181 on human physiology.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DAS181 in lab experiments include its high specificity for the sialic acid receptors, its ability to inhibit viral replication, and its potential as a treatment option for viral infections that are resistant to current therapies. However, the limitations of using DAS181 in lab experiments include the need for specialized equipment and expertise in handling the compound, as well as the cost of synthesis and purification.

Zukünftige Richtungen

There are several future directions for the research and development of DAS181. These include:
1. Clinical trials to evaluate the safety and efficacy of DAS181 in human subjects.
2. Development of new formulations of DAS181 that can be administered via different routes, such as inhalation or intravenous injection.
3. Investigation of the potential of DAS181 as a treatment option for other respiratory viral infections, such as respiratory syncytial virus and coronavirus.
4. Development of combination therapies that include DAS181 and other antiviral agents to enhance the efficacy of treatment.
5. Investigation of the potential of DAS181 as a prophylactic agent to prevent viral infections in high-risk populations.
In conclusion, DAS181 is a novel antiviral agent that has shown promising results in preclinical studies. Its mechanism of action, high specificity, and potential as a treatment option for viral infections that are resistant to current therapies make it an attractive target for further research and development. Clinical trials are required to evaluate its safety and efficacy in human subjects, and further studies are required to determine its long-term effects on human physiology.

Synthesemethoden

The synthesis of DAS181 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-fluorobenzoyl chloride, which is reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-[(3,4-dichlorophenyl)amino]-2-oxoethylamine to form the final product, DAS181.

Wissenschaftliche Forschungsanwendungen

DAS181 has been extensively studied in preclinical models for its antiviral activity against influenza and parainfluenza viruses. It has been shown to inhibit viral replication by preventing the fusion of the viral envelope with the host cell membrane. This mechanism of action makes it a potential treatment option for viral infections that are resistant to current antiviral therapies.

Eigenschaften

Molekularformel

C19H16Cl2FN5O2S

Molekulargewicht

468.3 g/mol

IUPAC-Name

N-[[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

InChI

InChI=1S/C19H16Cl2FN5O2S/c1-27-16(9-23-18(29)12-4-2-3-5-15(12)22)25-26-19(27)30-10-17(28)24-11-6-7-13(20)14(21)8-11/h2-8H,9-10H2,1H3,(H,23,29)(H,24,28)

InChI-Schlüssel

AHXMVAZRHKDUIX-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3F

Kanonische SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.